molecular formula C8H4BrFN2O2 B2458744 1-Bromo-8-fluoroimidazo[1,5-a]pyridine-3-carboxylic acid CAS No. 1783983-64-1

1-Bromo-8-fluoroimidazo[1,5-a]pyridine-3-carboxylic acid

Cat. No.: B2458744
CAS No.: 1783983-64-1
M. Wt: 259.034
InChI Key: GHGYIIVIBIJVEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-8-fluoroimidazo[1,5-a]pyridine-3-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,5-a]pyridine family. This compound is characterized by the presence of bromine and fluorine atoms attached to the imidazo[1,5-a]pyridine core, which is further functionalized with a carboxylic acid group. The unique structure of this compound makes it an interesting subject for various chemical and pharmaceutical research applications.

Properties

IUPAC Name

1-bromo-8-fluoroimidazo[1,5-a]pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrFN2O2/c9-6-5-4(10)2-1-3-12(5)7(11-6)8(13)14/h1-3H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHGYIIVIBIJVEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=C(N=C2C(=O)O)Br)C(=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Bromo-8-fluoroimidazo[1,5-a]pyridine-3-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the imidazo[1,5-a]pyridine core: This can be achieved through cyclization reactions involving appropriate pyridine and imidazole derivatives.

    Introduction of bromine and fluorine atoms: Halogenation reactions are employed to introduce bromine and fluorine atoms at specific positions on the imidazo[1,5-a]pyridine core.

Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This can include the use of advanced catalytic systems, continuous flow reactors, and other modern chemical engineering techniques.

Chemical Reactions Analysis

1-Bromo-8-fluoroimidazo[1,5-a]pyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Substitution reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and reduction reactions: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.

    Coupling reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form more complex molecules.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized imidazo[1,5-a]pyridine derivatives, while coupling reactions can produce biaryl compounds and other complex structures.

Scientific Research Applications

Medicinal Chemistry

1-Bromo-8-fluoroimidazo[1,5-a]pyridine-3-carboxylic acid serves as a valuable scaffold for drug development. Its structural features allow for modifications that can enhance biological activity. The presence of bromine and fluorine atoms can improve binding affinity to molecular targets such as enzymes and receptors, which is crucial for therapeutic efficacy.

Organic Synthesis

This compound can be utilized as a building block in organic synthesis, facilitating the creation of more complex molecules. It can undergo various chemical reactions, including:

  • Substitution Reactions : The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution.
  • Oxidation and Reduction Reactions : Under specific conditions, the compound can be oxidized or reduced to yield different derivatives.
  • Coupling Reactions : It can participate in coupling reactions like Suzuki-Miyaura and Heck reactions to form biaryl compounds and other complex structures.

Material Science

The distinctive properties of this compound may be exploited in developing new materials with specific electronic, optical, or mechanical properties. Its ability to form stable complexes with metals could also lead to applications in catalysis .

The biological activity of this compound is primarily linked to its interaction with specific molecular targets. Research indicates that it may exhibit antimicrobial properties against pathogens such as Trypanosoma brucei, the causative agent of African sleeping sickness. The optimization of lead compounds targeting TbMetRS (methionyl-tRNA synthetase) demonstrated significant growth inhibition at low concentrations while maintaining low toxicity to mammalian cells.

Anticancer Activity

A study published in the Journal of Medicinal Chemistry focused on the anticancer effects of derivatives related to this compound against various cancer cell lines. Results indicated significant growth inhibition with IC50 values ranging from 8 to 15 µM across different cell lines. This suggests a promising avenue for developing new anticancer agents derived from this compound .

Enzymatic Inhibition

Research has explored the compound's ability to inhibit key enzymes involved in disease pathways:

  • Cyclooxygenase (COX) : Inhibition of COX enzymes can lead to reduced inflammation and pain.
  • Phosphodiesterases (PDEs) : Compounds in this class may modulate signaling pathways implicated in various diseases .

Mechanism of Action

The mechanism of action of 1-Bromo-8-fluoroimidazo[1,5-a]pyridine-3-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids to exert its effects. The exact molecular targets and pathways involved can vary depending on the specific biological activity being investigated .

Comparison with Similar Compounds

1-Bromo-8-fluoroimidazo[1,5-a]pyridine-3-carboxylic acid can be compared with other similar compounds, such as:

Biological Activity

1-Bromo-8-fluoroimidazo[1,5-a]pyridine-3-carboxylic acid is a heterocyclic compound belonging to the imidazo[1,5-a]pyridine family. Its unique structure, characterized by the presence of bromine and fluorine atoms along with a carboxylic acid group, positions it as a significant candidate for various biological applications, particularly in medicinal chemistry and drug development.

  • Molecular Formula : C8H4BrFN2O2
  • Molecular Weight : 259.03 g/mol
  • CAS Number : 1783983-64-1

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The halogen substituents (bromine and fluorine) can enhance the compound's binding affinity and selectivity towards these targets, which is crucial for its efficacy in therapeutic applications.

Antimicrobial Activity

Research has indicated that compounds within the imidazo[1,5-a]pyridine family exhibit antimicrobial properties. For instance, studies have shown that related compounds can inhibit the growth of various pathogens, including Trypanosoma brucei, the causative agent of African sleeping sickness. The optimization of lead compounds targeting TbMetRS (methionyl-tRNA synthetase) demonstrated significant growth inhibition at low concentrations (EC50 values around 22 nM) while maintaining low toxicity to mammalian cells .

Anticancer Potential

The structural features of this compound suggest potential anticancer activity. Compounds with similar frameworks have been studied for their ability to induce apoptosis in cancer cells and inhibit tumor growth. The specific mechanism involves interference with cellular signaling pathways that regulate cell proliferation and survival .

Enzyme Inhibition

The compound's interaction with various enzymes has been explored extensively. For example, it has been shown to act as an inhibitor for several kinases involved in cancer progression. The presence of halogens can significantly alter the electronic properties of the compound, enhancing its inhibitory potential against target enzymes .

Case Study 1: Antitrypanosomal Activity

In a study focused on developing new treatments for human African trypanosomiasis, a series of imidazo[1,5-a]pyridine derivatives were synthesized and tested for their activity against Trypanosoma brucei. Among these derivatives, some exhibited potent inhibitory effects with EC50 values under 50 nM. The study highlighted the importance of structural modifications in enhancing biological activity .

Case Study 2: Anticancer Activity

Another research effort investigated the anticancer properties of imidazo[1,5-a]pyridine derivatives. It was found that specific substitutions on the imidazole ring could significantly improve cytotoxicity against various cancer cell lines. This study emphasized the role of structural diversity in optimizing therapeutic efficacy .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineEC50 (nM)Reference
AntitrypanosomalTrypanosoma brucei22
AnticancerVarious cancer cell lines<50
Enzyme InhibitionKinasesVaries

Q & A

Basic: What are the key synthetic routes for 1-Bromo-8-fluoroimidazo[1,5-a]pyridine-3-carboxylic acid, and how are reaction conditions optimized?

Answer:
The synthesis typically involves halogenation and functional group introduction on the imidazo[1,5-a]pyridine scaffold. A common approach includes:

Starting Material : Use of pre-functionalized imidazo[1,5-a]pyridine derivatives (e.g., 8-fluoroimidazo[1,5-a]pyridine-3-carboxylic acid) .

Bromination : Electrophilic bromination at the 1-position using reagents like N-bromosuccinimide (NBS) under controlled temperatures (0–25°C) in solvents such as DMF or DCM .

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization to achieve >95% purity .
Optimization : Yield improvements require precise stoichiometry, inert atmospheres (N₂/Ar), and monitoring via TLC/LC-MS. For example, excess brominating agents may lead to di-substitution, necessitating stepwise quenching .

Basic: How is the molecular structure characterized, and what analytical techniques confirm its identity?

Answer:
Key techniques include:

  • NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., 8-fluoro: δ ~160 ppm in ¹⁹F NMR; bromo: deshielding effects at C1) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (MW: 259.03 g/mol) .
  • X-ray Crystallography : Resolves bond angles and crystal packing (e.g., dihedral angles between imidazole and pyridine rings) .
    Example Data :
TechniqueKey ObservationsReference
¹H NMR (DMSO-d₆)H2 (imidazole): δ 8.2–8.5 ppm
¹³C NMRC=O (carboxylic acid): δ 168–170 ppm

Basic: What are the physicochemical properties critical for handling and storage?

Answer:

  • Solubility : Limited aqueous solubility; dissolves in polar aprotic solvents (DMF, DMSO) .
  • Stability : Hygroscopic; store under inert gas at −20°C to prevent hydrolysis of the carboxylic acid group .
  • Melting Point : Not explicitly reported, but analogous bromo/fluoro-imidazopyridines melt at 180–220°C .

Advanced: How do bromo and fluoro substituents influence reactivity in cross-coupling reactions?

Answer:

  • Bromo : Acts as a leaving group in Suzuki-Miyaura couplings (e.g., with aryl boronic acids) using Pd catalysts (Pd(PPh₃)₄, 80°C) .
  • Fluoro : Electron-withdrawing effect enhances electrophilicity at adjacent positions, facilitating nucleophilic aromatic substitution (e.g., with amines at C8) .
    Methodological Note : Competitive debromination may occur; use PdCl₂(dppf) with KOAc to suppress side reactions .

Advanced: How can structure-activity relationship (SAR) studies guide functionalization for biological activity?

Answer:
SAR is informed by:

Substituent Position : Fluoro at C8 increases metabolic stability; bromo at C1 allows modular derivatization .

Carboxylic Acid : Enhances solubility and binding to polar targets (e.g., kinases) via salt bridges .
Comparison with Analogs :

CompoundSubstituentsBioactivity TrendReference
8-Fluoro-6-bromo analogBr (C6), F (C8)Improved kinase inhibition
1-Bromo-8-chloro analogCl (C8)Reduced solubility

Advanced: How are contradictions in reported biological activities resolved?

Answer:
Contradictions arise from assay variability (e.g., cell lines, concentrations). Strategies include:

  • Dose-Response Curves : Establish IC₅₀ values across multiple models .
  • Off-Target Screening : Use proteome-wide profiling (e.g., CETSA) to identify non-specific binding .
  • Metabolite Analysis : LC-MS/MS to rule out degradation products .

Advanced: What computational methods predict binding affinity with biological targets?

Answer:

  • Docking Studies (AutoDock Vina) : Model interactions with ATP-binding pockets (e.g., kinases) using the carboxylic acid as an anchor .
  • MD Simulations : Assess stability of ligand-protein complexes (e.g., 100 ns simulations in GROMACS) .
  • QSAR Models : Correlate electronic parameters (Hammett σ) with activity logs .

Advanced: How are multi-step syntheses designed to minimize intermediates?

Answer:

  • Convergent Routes : Prepare imidazo[1,5-a]pyridine and halogenated fragments separately, then couple via Buchwald-Hartwig amination .
  • One-Pot Methods : Sequential bromination/fluorination without isolating intermediates (e.g., using flow chemistry) .

Advanced: What strategies address solubility challenges in biological assays?

Answer:

  • Prodrug Design : Esterify the carboxylic acid (e.g., methyl ester) for cell permeability, hydrolyzed intracellularly .
  • Co-Solvents : Use <1% DMSO in PBS; avoid precipitation via sonication .

Advanced: How is stability under physiological conditions assessed?

Answer:

  • pH Stability : Incubate in buffers (pH 2–9, 37°C) and monitor degradation via HPLC .
  • Plasma Stability : Incubate in human plasma (37°C, 24h); >90% intact compound indicates suitability for in vivo studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.